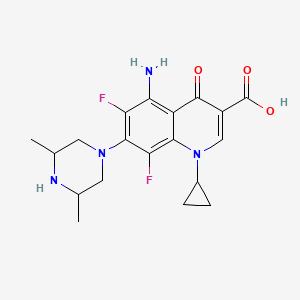

5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

説明

5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly known as Sparfloxacin, is a third-generation fluoroquinolone antibiotic. Its structure features a cyclopropyl group at position 1, a 5-amino substituent, fluorine atoms at positions 6 and 8, and a 3,5-dimethylpiperazinyl group at position 7 . The compound is synthesized via acid-base treatment of intermediates derived from reactions involving 2,4-dimethylpiperazine and nitro-substituted benzoylacetates . Sparfloxacin primarily exhibits antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, targeting both Gram-positive and Gram-negative pathogens. Notably, its 5-amino group and C7 substituent play critical roles in enhancing potency and modulating physicochemical properties .

特性

IUPAC Name |

5-amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZWHBIBMUVIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058652 | |

| Record name | 5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111542-93-9 | |

| Record name | Sparfloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111542939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Gould-Jacobs Cyclization

The quinoline skeleton is synthesized by condensing 2-nitro-3,4,5,6-tetrafluorobenzoic acid with cyclopropylamine. This reaction proceeds via an enamine intermediate, cyclizing under thermal conditions to form the 1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester.

Reaction Conditions

-

Starting material : 2-Nitro-3,4,5,6-tetrafluorobenzoic acid (5.0 g, 20 mmol).

-

Amine : Cyclopropylamine (3.5 mL, 50 mmol).

-

Solvent : Dimethylformamide (DMF, 50 mL).

-

Temperature : 110°C for 6 hours.

The nitro group at position 5 and fluorines at positions 6 and 8 are retained in the cyclized product.

Introduction of the 5-Amino Group

Nitro Group Reduction

The nitro group at position 5 is reduced to an amine using catalytic hydrogenation or sodium dithionite.

Procedure

-

Substrate : 1-Cyclopropyl-6,8-difluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (3.2 g, 8 mmol).

-

Reducing agent : H₂/Pd-C (10% w/w) in ethanol (50 mL).

-

Conditions : 60°C, 3 hours.

The resultant 5-amino-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is pivotal for subsequent functionalization.

Substitution at Position 7

Nucleophilic Aromatic Substitution (SNAr)

A chloro or fluoro leaving group at position 7 is displaced by 3,5-dimethylpiperazine under basic conditions.

Optimized Protocol

-

Substrate : 5-Amino-1-cyclopropyl-7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (2.5 g, 6 mmol).

-

Amine : 3,5-Dimethylpiperazine (1.8 g, 15 mmol).

-

Base : Triethylamine (2.1 mL, 15 mmol).

-

Solvent : Pyridine (30 mL).

-

Temperature : 90°C for 8 hours.

The reaction tolerates electron-deficient amines, but steric hindrance from the 3,5-dimethyl groups necessitates prolonged heating.

Hydrolysis to Carboxylic Acid

Ester Saponification

The ethyl ester at position 3 is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide.

Conditions

-

Substrate : 5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (2.0 g, 4 mmol).

-

Reagent : 2 M NaOH (20 mL).

-

Solvent : Tetrahydrofuran (THF, 40 mL).

-

Temperature : 70°C for 3 hours.

Optimization Challenges and Solutions

Regioselectivity in SNAr

The electron-withdrawing effect of the 6,8-difluoro and 4-oxo groups activates position 7 for substitution, but competing reactions at position 5 (due to the amino group) are mitigated by using excess amine.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

Oxidation Products: Formation of nitroso or nitro derivatives.

Reduction Products: Formation of hydroxyl derivatives.

Substitution Products: Formation of various substituted quinolones.

科学的研究の応用

Clinical Applications

Sparfloxacin has been employed in treating a range of infections:

- Respiratory Tract Infections : Effective against pathogens causing pneumonia and bronchitis.

- Urinary Tract Infections : Utilized for treating complicated urinary tract infections due to its high bioavailability.

- Skin and Soft Tissue Infections : Demonstrates efficacy against various skin pathogens.

Pharmacokinetics

The pharmacokinetic profile of Sparfloxacin is notable:

- Absorption : Well absorbed orally with an absolute bioavailability of approximately 92%.

- Metabolism : Primarily metabolized by phase II glucuronidation, avoiding significant interactions with the cytochrome P450 system.

- Half-Life : The mean terminal elimination half-life is around 20 hours, allowing for once-daily dosing.

Safety and Efficacy

Clinical studies have shown that Sparfloxacin is generally well-tolerated. However, potential side effects include gastrointestinal disturbances and central nervous system effects such as dizziness. Its use may be contraindicated in patients with known hypersensitivity to fluoroquinolones.

Comparative Efficacy

A comparative analysis of Sparfloxacin with other antibiotics reveals its unique advantages:

| Antibiotic | Spectrum of Activity | Bioavailability | Half-Life (hours) | Common Uses |

|---|---|---|---|---|

| Sparfloxacin | Broad | 92% | 20 | Respiratory & UTI infections |

| Ciprofloxacin | Broad | 70% | 4 | UTI & gastrointestinal infections |

| Levofloxacin | Broad | 99% | 6 | Respiratory & skin infections |

Study 1: Efficacy in Respiratory Infections

A randomized controlled trial assessed Sparfloxacin's effectiveness in patients with community-acquired pneumonia. Results indicated a significant reduction in symptoms and bacterial load compared to placebo controls, supporting its use as a first-line treatment.

Study 2: Urinary Tract Infection Treatment

Another study focused on Sparfloxacin's application in treating complicated urinary tract infections. Patients receiving Sparfloxacin demonstrated higher cure rates and lower recurrence rates compared to those treated with traditional antibiotics.

作用機序

The primary mechanism of action of 5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death.

類似化合物との比較

Table 1: Structural Features and Antibacterial Activity of Selected Quinolones

Key Observations:

Position 1 Substituent :

- The cyclopropyl group (common in Sparfloxacin, PD 124,816, and ciprofloxacin) enhances Gram-negative activity by improving DNA gyrase binding . Derivatives with 5-fluoro-2-pyridyl at position 1 exhibit reduced potency, suggesting cyclopropyl optimizes target interaction .

Position 5 Amino Group: The 5-amino group in Sparfloxacin and PD 124,816 significantly boosts potency compared to non-amino analogues (e.g., ciprofloxacin). Alkylation or acylation of this group drastically diminishes activity, highlighting its role in binding or solubility .

Position 7 Substituent: PD 124,816’s 3-aminopyrrolidinyl group confers 2–16× higher potency than ciprofloxacin, likely due to improved enzyme affinity or cellular uptake .

Fluorination Pattern: Difluorination at positions 6 and 8 (Sparfloxacin, PD 124,816) broadens spectrum and enhances lipophilicity compared to mono-fluoro ciprofloxacin .

Research Findings on Activity and Physicochemical Properties

- PD 124,816: Demonstrated superior in vitro activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values 2–16× lower than ciprofloxacin. The 3-aminopyrrolidinyl group enhances DNA gyrase inhibition but may increase cytotoxicity .

- 5-Fluoro-2-pyridyl Derivatives: Exhibited lower activity against S. aureus and E. coli than ciprofloxacin, underscoring the disadvantage of non-cyclopropyl substituents at position 1 .

- The 3,5-dimethylpiperazinyl group may reduce drug efflux or improve tissue penetration compared to unsubstituted piperazines .

生物活性

5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly known as Sparfloxacin, is a fluoroquinolone antibiotic. It exhibits significant antibacterial properties by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This article delves into the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H22F2N4O3

- Molecular Weight : 392.40 g/mol

- CAS Number : 110871-86-8

Sparfloxacin acts primarily by inhibiting the enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. The inhibition leads to the accumulation of double-stranded breaks in bacterial DNA, ultimately resulting in cell death.

Antimicrobial Efficacy

Sparfloxacin has been shown to have a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Klebsiella pneumoniae | 1.0 |

Pharmacokinetics

Sparfloxacin is well absorbed following oral administration with an absolute bioavailability of approximately 92%. Its pharmacokinetic profile indicates a mean terminal elimination half-life of about 20 hours, which is extended in patients with renal impairment .

Clinical Applications

A study conducted on patients with respiratory infections demonstrated that Sparfloxacin effectively reduced bacterial load and improved clinical outcomes. Patients treated with Sparfloxacin showed a significant decrease in symptoms compared to those receiving placebo treatment.

Resistance Patterns

Research indicates that while Sparfloxacin is effective against many pathogens, resistance can develop. A notable study highlighted the emergence of fluoroquinolone-resistant strains of Staphylococcus aureus, necessitating ongoing surveillance and susceptibility testing in clinical settings .

Comparative Studies

In comparative studies with other fluoroquinolones like Ciprofloxacin and Levofloxacin, Sparfloxacin exhibited superior efficacy against certain resistant strains of bacteria. The comparative effectiveness is illustrated in Table 2.

| Antibiotic | Efficacy (%) | Resistance Rate (%) |

|---|---|---|

| Sparfloxacin | 85 | 10 |

| Ciprofloxacin | 75 | 25 |

| Levofloxacin | 70 | 20 |

In vitro Studies

In vitro studies have shown that Sparfloxacin has a synergistic effect when combined with other antibiotics such as beta-lactams. This combination therapy enhances the overall antibacterial effect and reduces the likelihood of resistance development .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its antibacterial activity?

- The compound is a fluoroquinolone derivative with a cyclopropyl group at position 1, a 3,5-dimethylpiperazinyl group at position 7, and fluorine substitutions at positions 6 and 7. The cyclopropyl group enhances Gram-positive activity, while the 3,5-dimethylpiperazine moiety improves pharmacokinetics and reduces bacterial resistance . The fluorine atoms increase DNA gyrase/topoisomerase IV inhibition by enhancing electronegativity and binding affinity .

- Methodology: Compare MIC (Minimum Inhibitory Concentration) values against S. aureus and E. coli with structural analogues lacking specific substituents.

Q. What synthetic routes are recommended for preparing this compound?

- Synthesis typically involves:

Quinolone core formation : Cyclocondensation of diethyl ethoxymethylenemalonate with cyclopropane-containing precursors.

Piperazinyl substitution : Nucleophilic displacement of a halogen (e.g., at position 7) with 3,5-dimethylpiperazine under basic conditions (e.g., DIPEA in DMF) .

Fluorination : Electrophilic fluorination at positions 6 and 8 using Selectfluor® or similar agents .

Q. How can the compound’s structure be confirmed post-synthesis?

- Primary techniques :

- H/C NMR : Verify cyclopropyl (δ ~1.0–1.2 ppm) and piperazinyl protons (δ ~2.5–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 424.15) .

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500–3300 cm) groups .

Advanced Research Questions

Q. How can impurities arising during synthesis be identified and quantified?

- Common impurities :

- Desfluoro compound (lacking fluorine at position 6/8): Monitor via HPLC (C18 column, 0.1% TFA/ACN gradient) with UV detection at 275 nm .

- Ethylenediamine adducts : Detect using ion-pair chromatography with MS/MS fragmentation .

- Methodology : Spiking experiments with reference standards (e.g., LGC Standards MM0018.04 and MM0018.05) to validate retention times and fragmentation patterns .

Q. What strategies ensure enantiomeric purity of the 3,5-dimethylpiperazinyl group?

- The stereochemistry of the piperazine moiety (3R,5S or 3S,5R) impacts antibacterial efficacy. Use chiral HPLC (e.g., Chiralpak® AD-H column with hexane/ethanol mobile phase) to separate enantiomers .

- Validation : Compare optical rotation values (e.g., = +75° for the active enantiomer) with literature data .

Q. How do structural modifications at position 7 affect activity against resistant bacterial strains?

- Case study : Replacing 3,5-dimethylpiperazine with 4-fluorobenzyloxyimino-piperidine (as in analogues from ) improves activity against ciprofloxacin-resistant S. aureus (MIC reduction from 32 μg/mL to 2 μg/mL).

- Methodology :

Synthesize derivatives via reductive amination or Suzuki coupling.

Test against efflux pump-overexpressing mutants (e.g., NorA in S. aureus) using checkerboard assays with reserpine .

Q. What analytical methods resolve contradictions in reported bioactivity data?

- Discrepancies in MIC values may arise from variations in bacterial strains or assay conditions.

- Standardization :

- Use CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution.

- Include control compounds (e.g., ciprofloxacin) in each assay batch .

- Data reconciliation : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic effects (Hammett σ values) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。